molecular formula C26H27N5O2 B2394986 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide CAS No. 1797357-35-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B2394986
CAS No.: 1797357-35-7
M. Wt: 441.535
InChI Key: PMWPOYCKLWLHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole and pyrimidine rings, followed by their coupling with the piperidine and benzyl groups. Reaction conditions may vary, but common methods include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and amide bond formation. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyrimidine rings, using reagents like halogens or alkylating agents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a methoxy group, which may result in different chemical and biological properties.

    1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzyl)piperidine-4-carboxamide: The presence of a methyl group instead of a methoxy group can also lead to variations in reactivity and activity.

    1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide: The fluorine atom can significantly alter the compound’s properties, making it useful for different applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial contexts.

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-33-23-9-5-3-7-21(23)17-27-26(32)20-10-13-30(14-11-20)24-16-25(29-18-28-24)31-15-12-19-6-2-4-8-22(19)31/h2-9,12,15-16,18,20H,10-11,13-14,17H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPOYCKLWLHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.